molecular formula C15H22BNO3 B13438624 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol

Cat. No.: B13438624
M. Wt: 275.15 g/mol
InChI Key: JZGKRYOSGUQEKH-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol typically involves the formation of the boronic ester group followed by its attachment to the phenyl ring. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst to form the boronic ester . The phenyl ring can then be introduced through a Suzuki-Miyaura coupling reaction, which is facilitated by the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The azetidin-3-ol moiety can undergo reduction to form azetidines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Boronic acids.

    Reduction: Azetidines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which imparts distinct chemical properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the azetidin-3-ol group can participate in additional reactions or provide steric hindrance to influence the outcome of the reaction.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-3-ol

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-9-13(18)10-17/h5-8,13,18H,9-10H2,1-4H3

InChI Key

JZGKRYOSGUQEKH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CC(C3)O

Origin of Product

United States

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